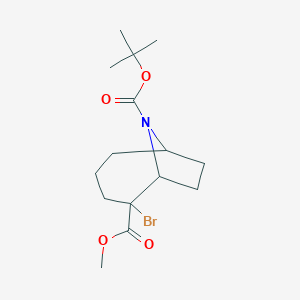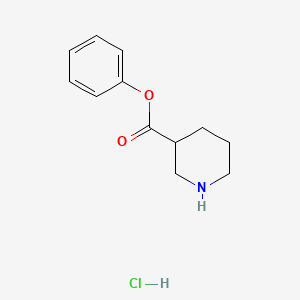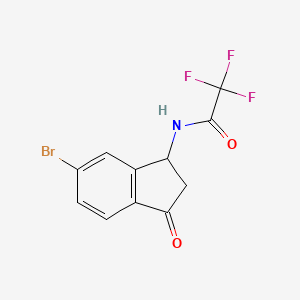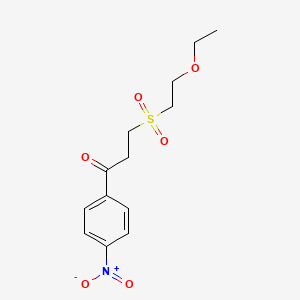
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid is a macrocyclic compound with the molecular formula C₁₀H₂₁NO₄. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid typically involves the reaction of cadmium carbonate with the compound in warm aqueous solution. This reaction results in the formation of crystals of the tetrameric cluster [Cd₄(L₄)₄][CdCl₄]₂·3H₂O, an ordered assembly of acetate-bridged macrocyclic species .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid undergoes various types of chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as cadmium and lanthanides
Substitution: Can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Cadmium Carbonate: Used in the synthesis of the tetrameric cluster complex.
Lanthanide Ions: Utilized in the formation of luminescent ternary complexes.
Major Products Formed
Tetrameric Cluster Complexes: Formed with cadmium carbonate.
Luminescent Ternary Complexes: Formed with lanthanide ions.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable metal complexes.
Luminescent Materials: Forms luminescent ternary complexes with lanthanide ions, useful in photophysical studies.
Bioconjugation: Potential use in radiolabeling and bioconjugation for medical imaging.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid involves its ability to form stable complexes with metal ions. The macrocyclic structure provides multiple coordination sites, allowing for the formation of stable and ordered assemblies. These complexes can exhibit unique photophysical properties, such as luminescence, depending on the metal ion involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic ligand used in radiolabeling and bioconjugation.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Used as a ligand in coordination chemistry.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid is unique due to its ability to form stable and luminescent complexes with lanthanide ions, making it valuable in photophysical studies and potential medical imaging applications .
Eigenschaften
CAS-Nummer |
118448-33-2 |
|---|---|
Molekularformel |
C12H23NO6 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)acetic acid |
InChI |
InChI=1S/C12H23NO6/c14-12(15)11-13-1-3-16-5-7-18-9-10-19-8-6-17-4-2-13/h1-11H2,(H,14,15) |
InChI-Schlüssel |
WJNJSTSOAPRQHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCN1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)



![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)

